Methyl 5-bromo-6-chloropyrazine-2-carboxylate

Description

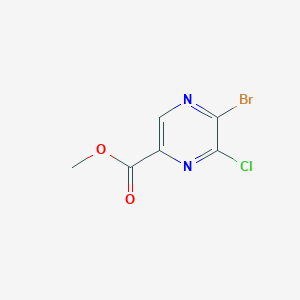

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-6-chloropyrazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClN2O2/c1-12-6(11)3-2-9-4(7)5(8)10-3/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCBLOXIKTSFAMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C(=N1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-6-chloropyrazine-2-carboxylate typically involves the bromination and chlorination of pyrazine derivatives. One common method includes the reaction of pyrazine-2-carboxylic acid with bromine and chlorine under controlled conditions to introduce the halogen atoms at the desired positions . The resulting compound is then esterified with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reactions are typically carried out in large reactors with precise temperature and pressure control to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-6-chloropyrazine-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Scientific Research Applications

Methyl 5-bromo-6-chloropyrazine-2-carboxylate has several notable applications across various scientific domains:

Chemistry

- Intermediate in Synthesis : It serves as a crucial intermediate for synthesizing more complex organic molecules, facilitating the development of novel compounds with tailored properties.

Biology

- Antimicrobial Activity : Research indicates that this compound exhibits moderate activity against Mycobacterium tuberculosis, with inhibition rates reaching up to 72% under specific conditions. This suggests potential for developing new antitubercular agents .

- Antifungal Properties : Related studies have shown that structural modifications of pyrazine derivatives, including this compound, can enhance antifungal activity against strains like Trichophyton mentagrophytes .

Medicine

- Pharmaceutical Development : The compound is being explored for its potential use in pharmaceuticals, particularly as a scaffold for designing drugs targeting various diseases due to its unique biological interactions .

Industry

- Chemical Production : It is utilized in the production of various chemical products, contributing to advancements in material science and industrial chemistry.

Antimycobacterial Activity

In a focused study on pyrazinecarboxamide derivatives, this compound was evaluated for its efficacy against Mycobacterium tuberculosis. The study revealed that certain derivatives exhibited significant inhibition rates, highlighting the compound's potential as a lead structure for antitubercular drug development.

Antifungal Efficacy

Another investigation examined the antifungal properties of related pyrazine derivatives. The findings indicated that modifications to the structure could enhance activity against fungal pathogens. This compound's unique substitution pattern may serve as a foundation for developing more effective antifungal agents .

Mechanism of Action

The mechanism of action of Methyl 5-bromo-6-chloropyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 5-bromo-6-chloropyrazine-2-carboxylate can be compared to structurally related pyrazine derivatives based on substituent patterns, reactivity, and applications:

Halogenated Pyrazine Carboxylates

Methyl 3-bromo-6-chloropyrazine-2-carboxylate (CAS 13457-28-8) :

- 5,6-Dichloropyrazine-2-carboxylic acid (CAS 76537-42-3): Molecular Formula: C₅H₂Cl₂N₂O₂ Molecular Weight: 208.99 g/mol Key Differences: Replaces bromine with chlorine at position 5 and lacks the methyl ester.

Functional Group Variations

Methyl 6-bromo-5-methylpyrazine-2-carboxylate (CAS 1166827-91-3) :

- 5-Bromo-6-chloropyrazin-2-amine (CAS Not Provided): Molecular Formula: C₄H₃BrClN₃ Molecular Weight: 208.45 g/mol Key Differences: Replaces the methyl ester with an amine group. This substitution shifts the compound’s utility toward nucleophilic reactions or coordination chemistry .

Bioactive Derivatives

- 5-tert-Butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)-pyrazine-2-carboxamide (Compound 27): IC₅₀: 41.9 µmol·L⁻¹ (photosynthesis inhibition) Key Differences: Incorporates a carboxamide and phenolic group, enhancing hydrogen-bonding capacity and biological activity .

Data Table: Key Properties of this compound and Analogues

Biological Activity

Methyl 5-bromo-6-chloropyrazine-2-carboxylate is an organic compound with significant potential in various biological applications, particularly in medicinal chemistry. This article delves into its biological activity, focusing on its interactions with biological systems, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C6H4BrClN2O2 and a molecular weight of 251.47 g/mol. The unique arrangement of bromine and chlorine atoms on the pyrazine ring contributes to its distinct chemical properties, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C6H4BrClN2O2 |

| Molecular Weight | 251.47 g/mol |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

Biological Activity

This compound exhibits a range of biological activities, primarily through its interactions with various enzymes and receptors.

The compound's mechanism of action involves binding to specific molecular targets, leading to alterations in enzyme activity and subsequent biological effects. It is hypothesized that these interactions may influence pathways related to antimicrobial and anticancer activities .

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties. A study evaluating substituted pyrazine derivatives found that certain compounds exhibited significant inhibition against Mycobacterium tuberculosis and various fungal strains. The lipophilicity of these compounds was correlated with their biological activity, suggesting that this compound could be effective against resistant strains of bacteria and fungi .

Anticancer Potential

The compound is also being investigated for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation through specific pathways, although detailed mechanisms remain to be elucidated. The selectivity towards cancer cells compared to normal cells is a critical area for further research .

Case Studies

- Antimycobacterial Activity : In a study focusing on the synthesis of pyrazinecarboxamide derivatives, this compound was included in a series of compounds tested against Mycobacterium tuberculosis. The results indicated varying degrees of inhibition, with some derivatives showing up to 72% inhibition at specific concentrations .

- Fungal Inhibition : Another study highlighted the antifungal properties of related pyrazine derivatives, noting that structural modifications could enhance activity against strains such as Trichophyton mentagrophytes. This compound's structure may provide a scaffold for developing more potent antifungal agents .

Comparison with Similar Compounds

This compound can be compared with other similar compounds to assess its unique properties and effectiveness:

Table 2: Comparison of Biological Activities

| Compound | Antimycobacterial Activity | Antifungal Activity | Notes |

|---|---|---|---|

| This compound | Moderate (up to 72% inhibition) | Moderate | Unique bromo/chloro substitution pattern |

| Methyl 5-bromo-3-chloropyrazine-2-carboxylate | Low | Low | Different substitution pattern |

| Methyl 6-bromo-5-chloropyrazine-2-carboxylate | Moderate | Moderate | Similar structure but different activity |

Future Directions

Further research is needed to fully understand the biological mechanisms behind the activities of this compound. Key areas for future studies include:

- Detailed Mechanistic Studies : Understanding how this compound interacts at a molecular level with specific targets.

- In Vivo Studies : Evaluating the efficacy and safety of this compound in animal models to assess its potential as a therapeutic agent.

- Structure-Activity Relationship (SAR) Analysis : Investigating how variations in chemical structure affect biological activity, which could lead to the development of more potent derivatives.

Q & A

Q. How can researchers design experiments to probe the compound’s electronic properties for materials science applications?

- Methodological Answer : Perform cyclic voltammetry to measure redox potentials (E₁/₂) and HOMO/LUMO levels. Pair with UV-Vis-NIR spectroscopy to correlate absorption edges with bandgap energies. Compare with DFT-computed frontier orbitals to validate electronic structure models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.